(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Enantioselective Synthesis Chiral Purity ACE Inhibitor

Procuring the correct enantiomer is critical: only the (S)-form (CAS 137036-54-5) leads to the pharmacologically active (S,S)-diastereomer of benazepril, while the racemate or (R)-enantiomer (CAS 137036-55-6) produces inactive impurities that must be rigorously controlled. This chiral intermediate is the stereochemically pure starting point for ACE inhibitor synthesis and is also used as an analytical reference standard for chiral HPLC method validation. - Supplies the essential (S)-stereocenter for benazepril hydrochloride API manufacturing. - Enables development of pharmacopoeial enantiomeric purity methods; ≥95% purity. - Standard research quantities (100 mg-1 g) available from stock; bulk kilo-scale upon request.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 137036-54-5
Cat. No. B135482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
CAS137036-54-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC(=O)C1N
InChIInChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m0/s1
InChIKeyAUAKXRGQXZRTQC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Key Chiral Intermediate for ACE Inhibitors


(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 137036-54-5) is a chiral benzazepinone derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is primarily utilized as a critical chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably benazepril hydrochloride [1]. This compound serves as the (S)-enantiomer of the 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one scaffold, providing the essential stereochemical framework required for the downstream construction of the pharmacologically active (S,S)-diastereomer of benazepril [2].

Enantiomeric Purity: Critical for Benazepril Synthesis


Substituting (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 137036-54-5) with its racemate or the (R)-enantiomer (CAS 137036-55-6) is not a viable option for the synthesis of clinically approved benazepril. The therapeutic efficacy of benazepril is stereospecific, residing exclusively in the (S,S)-diastereomer [1]. Using a racemic or non-matching chiral intermediate would propagate incorrect stereochemistry, leading to the formation of pharmacologically inactive or impure diastereomers, such as (R,S) or (R,R) forms, which are considered impurities and must be rigorously controlled to meet pharmacopoeial standards for enantiomeric purity [2]. Therefore, the procurement of the specific (S)-enantiomer is a non-negotiable requirement for any laboratory or manufacturing process aiming to produce high-quality, regulatory-compliant benazepril.

Stereochemical Comparison: (S)- vs. Racemate and (R)-Enantiomer


Enantiomeric Purity Requirement for Benazepril Synthesis

The (S)-enantiomer of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is required for the synthesis of the active (S,S)-diastereomer of benazepril. The (R)-enantiomer (CAS 137036-55-6) and racemic mixtures are unsuitable and lead to the formation of pharmacologically inactive or impure diastereomers [1]. Benazepril hydrochloride must meet strict pharmacopoeial limits for enantiomeric purity, with the (R,R)-enantiomer and other diastereomers controlled as impurities [2].

Enantioselective Synthesis Chiral Purity ACE Inhibitor

Commercial Purity Specification and Quality Control

Commercial vendors typically supply (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 137036-54-5) with a minimum purity specification of 95% or 98% , as determined by HPLC, NMR, and GC analyses. This high level of purity is critical for its intended use as a pharmaceutical intermediate. In contrast, the racemate (CAS 86499-35-6) or the (R)-enantiomer (CAS 137036-55-6) may not meet the same rigorous quality standards for benazepril production.

Quality Control Chiral Purity Pharmaceutical Intermediate

Stereochemical Identity via SMILES Notation

The compound's (S)-configuration is unambiguously defined in its canonical SMILES string: `O=C2Nc1ccccc1CC[C@@H]2N` . The `[C@@H]` descriptor at the 3-position carbon denotes the specific spatial arrangement of atoms. This is in contrast to the (R)-enantiomer (CAS 137036-55-6), which is represented by `O=C2Nc1ccccc1CC[C@H]2N`, and the racemate (CAS 86499-35-6), for which the SMILES string lacks a defined stereochemical descriptor at that center.

Stereochemistry Cheminformatics Molecular Descriptor

Key Applications of (S)-Benzazepinone Intermediate


Synthesis of Pharmacopoeial-Grade Benazepril

This compound is the chiral building block of choice for any laboratory or pilot plant synthesizing benazepril hydrochloride intended for clinical trials or commercial production. As established, only the (S)-enantiomer leads to the active (S,S)-diastereomer, a prerequisite for meeting regulatory standards for enantiomeric purity [1].

Chiral Resolution and Diastereomer Control Studies

Given the importance of controlling the (R,R)- and mixed diastereomers in benazepril, this (S)-enantiomer is an essential analytical standard for developing and validating HPLC methods for chiral purity determination [1]. It can be used to establish system suitability parameters and quantify the presence of unwanted stereoisomers in reaction streams and final products.

Development of Novel ACE/NEP Dual Inhibitors

The (S)-3-amino-benzazepinone scaffold is a recognized dipeptide surrogate in the design of dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors [2]. Procuring the (S)-enantiomer (CAS 137036-54-5) provides a stereochemically pure starting point for medicinal chemistry efforts aiming to synthesize novel analogs with improved potency or selectivity profiles in this class of cardiovascular agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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